Bromocyclohexane

Catalog No.
S661048
CAS No.
108-85-0
M.F
C6H11Br
M. Wt
163.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocyclohexane

CAS Number

108-85-0

Product Name

Bromocyclohexane

IUPAC Name

bromocyclohexane

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

InChI

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

AQNQQHJNRPDOQV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)Br

solubility

0.01 M

Synonyms

1-Bromocyclohexane; Cyclohexyl Bromide; NSC 11207

Canonical SMILES

C1CCC(CC1)Br

The exact mass of the compound Bromocyclohexane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11207. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromocyclohexane (CAS: 108-85-0) is a secondary alkyl halide widely utilized as a highly efficient cyclohexylating agent and a critical precursor for organometallic synthesis. In industrial and laboratory procurement, it is primarily valued for its balanced reactivity profile, offering a highly labile carbon-bromine bond that facilitates rapid nucleophilic substitution (SN2) and reliable Grignard reagent formation . Unlike primary halides, its secondary nature introduces specific steric considerations, yet it remains highly processable as a stable liquid at room temperature. For buyers optimizing synthetic routes, bromocyclohexane serves as the benchmark intermediate when introducing a cyclohexane ring into active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials, providing a predictable reactivity baseline that cheaper chlorides cannot match.

Generic substitution of bromocyclohexane with closely related analogs frequently leads to process failures, depressed yields, or safety hazards during scale-up. While chlorocyclohexane is more economical, its carbon-chlorine bond is significantly stronger, rendering it practically inert in mild electrochemical alkylations and prone to stalling during Grignard initiation [1]. Conversely, iodocyclohexane, though highly reactive, suffers from poor atom economy, higher procurement costs, and a pronounced tendency to undergo unwanted elimination or rapid reductive dehalogenation under transition-metal catalysis [2]. Consequently, bromocyclohexane cannot be freely substituted; it occupies a precise thermodynamic and kinetic 'Goldilocks zone' required for high-yield cross-coupling and reliable organometallic precursor generation.

Superior Reactivity in Electrochemical Carbonyl Alkylation

In the cathodic carbonyl alkylation of acetophenone, bromocyclohexane acts as a highly efficient electrophile, delivering the target alkylated product in 83% yield. Under identical electrochemical conditions, chlorocyclohexane proved completely unreactive, yielding 0% of the desired product [1]. This stark contrast highlights the necessity of the bromide leaving group for activating the secondary carbon in mild, undivided-cell electrochemical workflows.

Evidence DimensionProduct yield in cathodic alkylation of acetophenone
Target Compound Data83% yield
Comparator Or BaselineChlorocyclohexane (0% yield)
Quantified Difference83% absolute yield increase; chloride is completely inert
ConditionsCathodic reduction in an undivided cell with a sacrificial anode

Procurement of the bromide is strictly required for electrochemical alkylation workflows where the chloride analog fails to react.

Optimal Conversion in Iron-Catalyzed Cross-Coupling

During iron-catalyzed cross-coupling of secondary alkyl halides with aryl Grignard reagents, bromocyclohexane provides the highest conversion rates, outperforming both its chloride and iodide counterparts. Studies utilizing Fe-salen and iron-carbene catalyst systems demonstrate a definitive reactivity trend of Br > I > Cl [1]. The superiority of the bromide over the iodide is particularly notable, as it avoids the rapid side-reactions (such as elimination or premature reduction) that often plague secondary iodides in transition-metal catalysis.

Evidence DimensionRelative conversion efficiency in Fe-catalyzed coupling
Target Compound DataHighest conversion (Optimal)
Comparator Or BaselineIodocyclohexane and Chlorocyclohexane (Suboptimal conversion)
Quantified DifferenceReactivity trend established as Br > I > Cl
ConditionsFe-catalyzed cross-coupling with aryl Grignard reagents

Selecting bromocyclohexane maximizes cross-coupling yields while avoiding the instability and higher cost of iodocyclohexane.

Reliable Initiation for Grignard Reagent Manufacturing

The synthesis of cyclohexylmagnesium halides requires reliable initiation to prevent dangerous accumulation of unreacted materials. Bromocyclohexane initiates reaction with magnesium turnings rapidly and reliably at standard temperatures. In contrast, chlorocyclohexane suffers from sluggish initiation, often requiring strict purity controls, iodine activation, or external heating to overcome its higher activation energy [1]. This makes the bromide the preferred precursor for scalable Grignard manufacturing.

Evidence DimensionGrignard reaction initiation rate
Target Compound DataRapid, spontaneous initiation under standard conditions
Comparator Or BaselineChlorocyclohexane (Sluggish, requires activation/catalyst)
Quantified DifferenceSignificantly lower activation barrier for initiation
ConditionsReaction with magnesium turnings in ether/THF

Ensures safe, reproducible, and rapid initiation in industrial Grignard reagent production, minimizing batch-to-batch variability.

Precursor for Cyclohexylmagnesium Bromide Production

Due to its reliable and rapid initiation with magnesium turnings, bromocyclohexane is the optimal starting material for generating cyclohexylmagnesium bromide. This Grignard reagent is widely used in downstream nucleophilic additions for API synthesis, where avoiding the sluggish initiation of chlorocyclohexane is critical for process safety and throughput [1].

Electrochemical Carbonyl Alkylation

In modern, sustainable electrochemical synthesis, bromocyclohexane is strictly required for the cathodic alkylation of aryl ketones and aldehydes. Its specific reduction potential allows for high-yield C-C bond formation in undivided cells, a process where the corresponding chloride analog is completely unreactive [2].

Iron-Catalyzed Cross-Coupling Workflows

For environmentally benign cross-coupling reactions utilizing iron catalysts (such as Fe-salen or iron-carbene systems), bromocyclohexane is the halide of choice. It provides superior conversion rates compared to both chlorocyclohexane and iodocyclohexane, minimizing side reactions and maximizing the yield of the target alkylated arenes [3].

XLogP3

3.2

Boiling Point

166.2 °C

LogP

3.2 (LogP)

Melting Point

-56.5 °C

UNII

YA0UMS4RNY

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

108-85-0

Wikipedia

Cyclohexyl bromide

General Manufacturing Information

Cyclohexane, bromo-: ACTIVE

Dates

Last modified: 08-15-2023
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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